1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde
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Overview
Description
1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with an oxadiazole ring, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
The compound “1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the formation of the oxadiazole ring followed by its attachment to the indole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings .
Scientific Research Applications
1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A simpler indole derivative with similar structural features but lacking the oxadiazole ring.
4-Methylphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the indole moiety.
Uniqueness
1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde is unique due to its combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13-6-8-14(9-7-13)19-20-18(21-24-19)11-22-10-15(12-23)16-4-2-3-5-17(16)22/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNUETFAMCOQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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